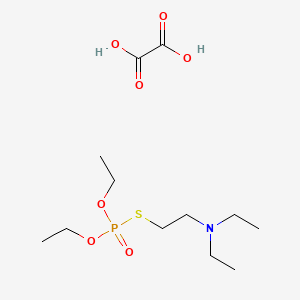

Amiton oxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Crystals. Used as an insecticide. (EPA, 1998)

Applications De Recherche Scientifique

Agricultural Applications

Insecticide Use

Amiton oxalate is mainly utilized as an insecticide due to its potency against various pests. It operates by inhibiting the enzyme acetylcholinesterase, leading to the accumulation of acetylcholine at nerve synapses, which ultimately results in paralysis and death of the insect. Its application is particularly effective against lepidopteran pests like the Colorado potato beetle and boll weevils, which are resistant to many conventional pesticides .

Pathogen Control

Recent studies have shown that oxalates can be combined with other biotechnological methods to enhance pathogen control in plants. For example, genetically modified plants that produce oxalate-generating enzymes can be more resilient against fungal infections and insect infestations . This dual approach not only protects crops but also promotes sustainable agricultural practices.

Environmental Impact and Soil Health

Soil Oxalate Degradation

Research indicates that certain bacterial strains can degrade calcium oxalate in soil, converting it into less harmful compounds such as calcium carbonate. This process is vital for maintaining soil health and fertility, as it helps in nutrient cycling and reduces soil acidity . The use of this compound in conjunction with such bacterial strains could enhance soil quality while controlling pest populations.

Toxicological Studies

Health Hazards

this compound poses significant health risks upon exposure. Acute symptoms of poisoning include headaches, nausea, vomiting, diarrhea, and severe neurological effects such as muscle twitching and convulsions . Chronic exposure may lead to long-term neurological damage and psychological effects like anxiety and depression . Understanding these risks is crucial for developing safety protocols for agricultural workers handling this compound.

Case Studies

Case Study 1: Efficacy Against Lepidopteran Pests

In a controlled study, this compound was applied to crops infested with lepidopteran larvae. Results showed a significant reduction in pest populations within 48 hours of application, highlighting its effectiveness as a rapid-acting insecticide .

Case Study 2: Environmental Impact Assessment

A study assessed the environmental impact of this compound on non-target species in agricultural ecosystems. The findings indicated that while it effectively reduced pest populations, there were notable effects on beneficial insects and soil microorganisms, necessitating careful consideration of its application rates and timing .

Summary Table of Applications

| Application Area | Description | Potential Risks |

|---|---|---|

| Insecticide | Effective against pests like lepidopterans | Acute toxicity to humans and animals |

| Pathogen Control | Enhances resistance in genetically modified crops | Risk of resistance development |

| Soil Health | Degrades calcium oxalate to improve soil quality | Possible disruption of soil microbiome |

| Health Hazard Awareness | Acute and chronic health effects from exposure | Long-term neurological damage |

Analyse Des Réactions Chimiques

Thermal Decomposition

When heated, Amiton oxalate decomposes into highly toxic gases:

-

Primary products : Oxides of carbon (CO, CO₂), nitrogen (NOₓ), phosphorus (POₓ), and sulfur (SOₓ) .

-

Conditions : Combustion or exposure to high temperatures (e.g., fire scenarios) .

Table 1: Thermal Decomposition Products

| Temperature Range | Major Products | Hazards |

|---|---|---|

| >200°C | CO, NOₓ, POₓ, SOₓ | Respiratory toxicity, environmental persistence |

Hydrolysis Reactions

This compound undergoes hydrolysis, with reaction rates influenced by pH and temperature:

-

Acidic/neutral conditions : Slow degradation, forming less toxic metabolites.

-

Alkaline conditions : Accelerated hydrolysis due to increased pH, producing non-toxic phosphate derivatives .

Key reaction :

C12H26NO7PS+H2O→Phosphoric acid derivatives+CO2+Other byproducts

Table 2: Hydrolysis Rate vs. pH

| pH Range | Hydrolysis Rate | Stability |

|---|---|---|

| 3–6 | Slow | Moderate |

| 7–9 | Moderate | Low |

| >10 | Rapid | Unstable |

Reactions with Reducing Agents

This compound reacts with strong reducing agents (e.g., hydrides), generating phosphine (PH₃), a flammable and toxic gas:

C12H26NO7PS+Reducing agent→PH3+Sulfur compounds

Hazards :

-

Phosphine exposure causes respiratory failure and neurological damage .

-

Requires inert atmospheres for storage to prevent accidental reactions .

Oxidation Reactions

Partial oxidation by strong oxidizers (e.g., peroxides, chlorates) releases phosphorus oxides (P₄O₁₀) and sulfur oxides (SO₃):

C12H26NO7PS+O2→P4O10+SO3+Other intermediates

Safety note : These reactions are exothermic and may trigger explosions in confined spaces .

Combustion Behavior

In fire scenarios, this compound exhibits complex reactivity:

Table 3: Fire Response Protocols

| Fire Scale | Extinguishing Agents | Precautions |

|---|---|---|

| Small fires | Dry chemical, CO₂, water spray | Avoid direct water streams |

| Large fires | Water spray, foam | Cool containers to prevent explosion |

Combustion byproducts :

-

Persistent organic pollutants (POPs) from incomplete combustion .

-

Secondary formation of sulfur and nitrogen oxides exacerbates air quality issues .

Environmental Reactivity

Propriétés

Numéro CAS |

3734-97-2 |

|---|---|

Formule moléculaire |

C12H26NO7PS |

Poids moléculaire |

359.38 g/mol |

Nom IUPAC |

2-diethoxyphosphorylsulfanyl-N,N-diethylethanamine;oxalic acid |

InChI |

InChI=1S/C10H24NO3PS.C2H2O4/c1-5-11(6-2)9-10-16-15(12,13-7-3)14-8-4;3-1(4)2(5)6/h5-10H2,1-4H3;(H,3,4)(H,5,6) |

Clé InChI |

LUBCBEANYIETCW-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCSP(=O)(OCC)OCC.C(=O)(C(=O)O)O |

SMILES canonique |

CCN(CC)CCSP(=O)(OCC)OCC.C(=O)(C(=O)O)O |

Apparence |

Solid powder |

melting_point |

208 to 210 °F (EPA, 1998) |

Key on ui other cas no. |

3734-97-2 |

Description physique |

Crystals. Used as an insecticide. (EPA, 1998) |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

78-53-5 (Parent) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Amiton oxalate; AI3-20993; AI3 20993; AI320993 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.